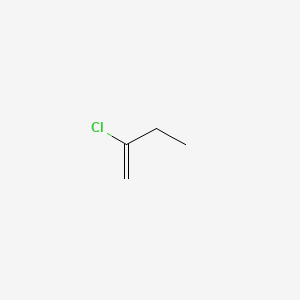
1-Butene, 2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butene, 2-chloro- is an organic compound with the molecular formula C₄H₇Cl. It is a chlorinated derivative of butene, specifically a chloroalkene. This compound is also known by other names such as α-Chloro-β-butylene, γ-Methallyl chloride, and Crotyl chloride .
Preparation Methods
1-Butene, 2-chloro- can be synthesized through various methods. One common synthetic route involves the addition of hydrogen chloride to butadiene. This reaction typically requires a catalyst such as cuprous chloride and is carried out in a solvent like dichloromethane . Industrial production methods often involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Butene, 2-chloro- undergoes several types of chemical reactions, including:
Addition Reactions: It can react with strong acids like hydrochloric acid, hydrobromic acid, and sulfuric acid to form addition products.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can be involved in such reactions under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butene, 2-chloro- has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the production of other chemicals.
Biology and Medicine: While specific applications in biology and medicine are less documented, its derivatives may be used in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action for 1-Butene, 2-chloro- involves its reactivity as a chloroalkene. In reactions, it can form carbocation intermediates, which then undergo further transformations. For example, protonation of the double bond can lead to a carbocation that rearranges or reacts with nucleophiles .
Comparison with Similar Compounds
1-Butene, 2-chloro- can be compared with other similar compounds such as:
1-Chloro-2-butene: Another isomer with similar reactivity but different structural properties.
2-Butene, 1-chloro-: This compound has a different position of the chlorine atom, leading to different chemical behavior.
3-Chloro-1-butene: This compound has the chlorine atom on a different carbon, affecting its reactivity and applications.
These comparisons highlight the unique structural and chemical properties of 1-Butene, 2-chloro-.
Properties
CAS No. |
52844-20-9 |
|---|---|
Molecular Formula |
C4H7Cl |
Molecular Weight |
90.55 g/mol |
IUPAC Name |
2-chlorobut-1-ene |
InChI |
InChI=1S/C4H7Cl/c1-3-4(2)5/h2-3H2,1H3 |
InChI Key |
HSEFPJMMKNHABB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















